Menaquinone 8

Vue d'ensemble

Description

Synthesis Analysis

Menaquinone biosynthesis involves several key enzymes and intermediates. For instance, the enzyme MenH or YfbB, previously proposed to catalyze a late step in menaquinone biosynthesis, has been identified as the SHCHC (succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate) synthase in E. coli. This enzyme catalyzes a proton abstraction reaction resulting in the formation of SHCHC from SEPHCHC (2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate) (Jiang et al., 2008).

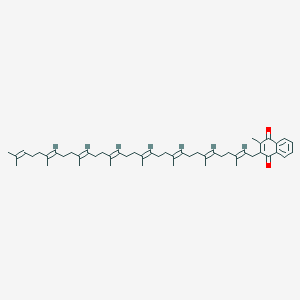

Molecular Structure Analysis

The structure of menaquinone-8 is characterized by its naphthoquinone ring and a side chain of isoprenyl units, which determine its solubility and function within the bacterial membrane. Menaquinone biosynthesis enzymes like MenD show a highly basic active site with a pronounced hydrophobic patch, reflecting the chemical properties of menaquinone substrates (Dawson et al., 2008).

Chemical Reactions and Properties

Menaquinones undergo redox reactions within the bacterial electron transport chain, shuttling electrons between membrane-bound protein complexes. The specific chemical reactions involve electron acceptance and donation, facilitated by the quinone and hydroquinone states of menaquinone's naphthoquinone ring. The synthesis of menaquinone-8 specifically involves a series of enzymatic reactions, starting from chorismate and culminating in the attachment of isoprenyl side chains to the naphthoquinone core.

Physical Properties Analysis

The physical properties of menaquinone-8, such as its hydrophobicity and solubility, are influenced by the length and saturation of its isoprenyl side chain. Studies have shown that menaquinone-2 (MK-2), a truncated form of menaquinone, adopts a folded conformation depending on the environmental conditions, which might be similar in longer chain menaquinones like menaquinone-8 (Koehn et al., 2017).

Chemical Properties Analysis

Menaquinone-8's chemical properties, including its redox potential and role in electron transport, are central to its function in bacterial respiration. The redox properties allow it to cycle between oxidized and reduced states, enabling electron transfer. The synthesis and characterization of menaquinone derivatives have provided insights into the structure-activity relationships of these molecules (Braasch-Turi & Crans, 2020).

Applications De Recherche Scientifique

Overview of Vitamin K Series Including Menaquinone

The Vitamin K series, particularly menaquinones like Menaquinone 8, have garnered research interest due to their potential in reducing osteoporosis and cardiovascular diseases. Biotechnological production methods, including fermentation and extraction, have been explored to enhance menaquinone availability and reduce costs. These advancements in production processes may open new possibilities in the application of menaquinones in health-related fields (Berenjian et al., 2015).

Microbial Production and Applications in Industry

Menaquinone, also known as Vitamin K2, is critical for blood clotting and osteoporosis prevention. Its growing importance in the food and pharmaceutical industries has led to research into efficient microbial production techniques. The review of biosynthesis pathways, strain mutagenesis, and fermentation processes highlights the expanding industrial applications of menaquinone (Ren et al., 2020).

Potential in Menaquinone Biosynthesis Inhibition

Menaquinone biosynthesis is a promising target for developing inhibitors against drug-resistant pathogens. Discoveries of compounds that target enzymes in the menaquinone biosynthesis pathway indicate potential applications in antimicrobial therapies, particularly against pathogens like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (Choi et al., 2016).

Metabolic Engineering for Vitamin K Production

Metabolic engineering of Escherichia coli for the production of Menaquinone 8 (MK-8) exemplifies the potential of bioengineering in enhancing the availability of this compound. Modulating precursor pools and blocking competitor formation have significantly increased MK-8 content, showcasing the potential of metabolic engineering in vitamin K production (Kong & Lee, 2011).

Antiglycation Capacity and Pharmaceutical Potential

Menaquinone-8 exhibits promising antiglycation capacities, outperforming other compounds like ubiquinone Q10 and MK4. Its interaction with glycation agents suggests potential applications in food and medicine, particularly in combating oxidative stress and glycation-related complications (Chen et al., 2018).

Orientations Futures

The increased global demand for MK-8 has inspired interest in novel production strategies . Advanced metabolic engineering biotechnology for future microbial MK-8 production is being discussed . More detailed information can be found in the paper titled "Advances in regulating vitamin K2 production through metabolic engineering strategies" .

Propriétés

IUPAC Name |

2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H72O2/c1-38(2)20-13-21-39(3)22-14-23-40(4)24-15-25-41(5)26-16-27-42(6)28-17-29-43(7)30-18-31-44(8)32-19-33-45(9)36-37-47-46(10)50(52)48-34-11-12-35-49(48)51(47)53/h11-12,20,22,24,26,28,30,32,34-36H,13-19,21,23,25,27,29,31,33,37H2,1-10H3/b39-22+,40-24+,41-26+,42-28+,43-30+,44-32+,45-36+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKDFTDVRVLXFY-WQWYCSGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H72O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Menaquinone 8 | |

CAS RN |

523-38-6 | |

| Record name | Menaquinone 8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menaquinone 8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MENAQUINONE 8 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR2A44CB4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

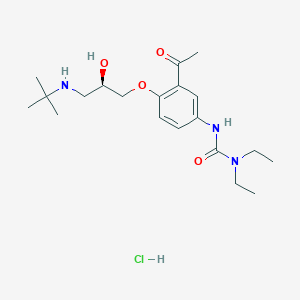

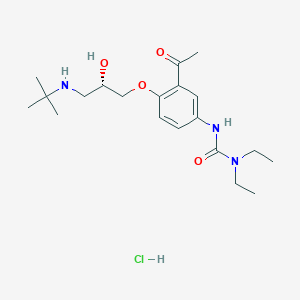

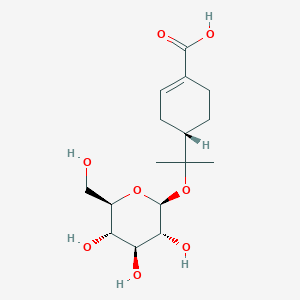

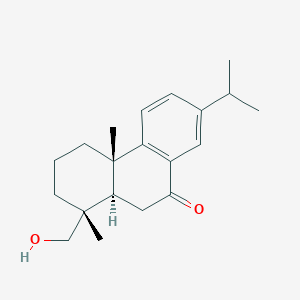

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B29977.png)

![9H-Pyrido[2,3-b]indol-4-amine](/img/structure/B29998.png)